![molecular formula C15H11NO2 B1355214 3-Cyano-4'-methoxybenzophenone CAS No. 60694-67-9](/img/structure/B1355214.png)
3-Cyano-4'-methoxybenzophenone
Overview
Description
3-Cyano-4’-methoxybenzophenone is a chemical compound with the CAS Number: 60694-67-9. It has a molecular weight of 237.26 and its IUPAC name is 3-(4-methoxybenzoyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of 3-Cyano-4’-methoxybenzophenone is represented by the formula C15H11NO2. The InChI code for this compound is 1S/C15H11NO2/c1-18-14-7-5-12(6-8-14)15(17)13-4-2-3-11(9-13)10-16/h2-9H,1H3 .Physical And Chemical Properties Analysis
3-Cyano-4’-methoxybenzophenone is a compound with a melting point of 94-95 degrees Celsius .Scientific Research Applications
Ultraviolet Radiation Protection
3-Cyano-4'-methoxybenzophenone, also known as benzophenone-3 (BP-3), is widely used for protecting human skin and hair from ultraviolet (UV) radiation damage. This chemical is a common ingredient in sunscreens, cosmetics, and industrial products. It absorbs UV radiation, thereby preventing it from reaching the skin and causing harm. Research has shown that BP-3 can effectively shield against UV rays, making it an essential component in sun protection products (Watanabe et al., 2015).
Environmental Impact
Despite its beneficial uses in UV protection, benzophenone-3 has raised environmental concerns. It has been found in various aquatic ecosystems, impacting the health of aquatic organisms and potentially posing risks to human health. Studies indicate that BP-3 is not efficiently removed in sewage treatment plants, leading to its presence in river water and other water bodies. This widespread environmental presence calls for further research on its ecological impact and the development of more sustainable alternatives or improved wastewater treatment methods (Negreira et al., 2009).
Health Concerns and Safety
Benzophenone-3 has been the subject of various health-related studies due to its ability to penetrate the skin and enter the bloodstream. It is capable of crossing the placental barrier, which raises concerns about prenatal exposure. Recent research has highlighted the potential neurotoxic effects of BP-3, suggesting that it may contribute to developmental abnormalities in the nervous system and impact the function of neuronal cells. These findings underscore the need for further investigation into the safety and long-term effects of BP-3, especially in vulnerable populations like pregnant women and infants (Wnuk & Kajta, 2021).
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxybenzoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-7-5-12(6-8-14)15(17)13-4-2-3-11(9-13)10-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXKDRORMHULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484794 | |
Record name | 3-CYANO-4'-METHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4'-methoxybenzophenone | |
CAS RN |
60694-67-9 | |
Record name | 3-CYANO-4'-METHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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